molecular formula C7H7BrN2O B2503011 2-Bromo-5-hydroxybenzenecarboximidamide CAS No. 1378876-81-3

2-Bromo-5-hydroxybenzenecarboximidamide

Cat. No.: B2503011
CAS No.: 1378876-81-3
M. Wt: 215.05
InChI Key: HRNHVQOMWBBFGA-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7BrN2O It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxybenzenecarboximidamide typically involves the bromination of 5-hydroxybenzenecarboximidamide. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzenecarboximidamide
  • 2-Bromo-5-methoxybenzenecarboximidamide
  • 2-Bromo-5-hydroxybenzaldehyde

Uniqueness

2-Bromo-5-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-hydroxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNHVQOMWBBFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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